3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Description

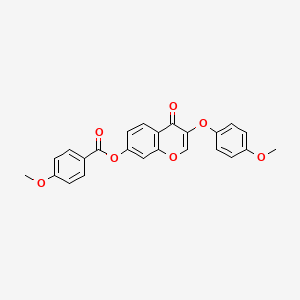

The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (hereafter referred to as the "target compound") is a synthetic chromene derivative featuring a 4-oxo-4H-chromen-7-yl core substituted at position 3 with a 4-methoxyphenoxy group and esterified at position 7 with a 4-methoxybenzoate moiety. The molecular formula is hypothesized to be C24H18O7 (molecular weight ≈ 418.4 g/mol) based on comparisons with similar compounds .

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-27-16-5-3-15(4-6-16)24(26)31-19-11-12-20-21(13-19)29-14-22(23(20)25)30-18-9-7-17(28-2)8-10-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQLWBPZOVTIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl chloride. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid derivatives.

Reduction: Formation of chroman derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of the target compound and its structural analogs is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.

2.1. Substituent Position and Type

2.1.1. 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate ()

- Structure: Differs in the chromene’s position 3 substituent (2-methoxyphenyl vs. 4-methoxyphenoxy) and benzoate group (4-methyl vs. 4-methoxy).

- Key Data :

- Comparison: The 2-methoxy substitution on the phenyl group may reduce steric hindrance compared to the phenoxy group in the target compound. The 4-methyl benzoate (less polar than 4-methoxy) could enhance lipophilicity (higher logP).

2.1.2. 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate ()

- Structure : Features a 4-chlorophenyl group (electron-withdrawing) at chromene position 3 and a 3-methoxybenzoate.

- Key Data :

- The 3-methoxy benzoate may introduce steric hindrance compared to the 4-methoxy isomer in the target compound.

2.1.3. 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-Chlorobenzoate ()

- Structure : Nearly identical to the target compound but substitutes the 4-methoxybenzoate with a 4-chlorobenzoate.

- Key Data: Molecular formula: C23H15ClO6 (MW 446.8 g/mol).

- Comparison : The chloro group (electron-withdrawing) on the benzoate may lower electron density, affecting binding interactions compared to the target’s methoxy group (electron-donating).

2.2. Additional Functional Groups

2.2.1. [3-(4-Methoxyphenyl)-2-Methyl-4-oxochromen-7-yl] 4-Methoxybenzoate ()

- Structure : Adds a methyl group at chromene position 2.

- Key Data :

- This modification may enhance metabolic stability but reduce solubility.

2.2.2. [3-(4-Chlorophenyl)-4-oxo-2-(Trifluoromethyl)chromen-7-yl] 4-Methylbenzoate ()

- Structure : Features a trifluoromethyl group at chromene position 2 and a 4-chlorophenyl group.

- Key Data :

- Comparison : The trifluoromethyl group significantly increases lipophilicity and electron-withdrawing effects, which may enhance target affinity but reduce aqueous solubility.

2.3. Core Structure Modifications

2.3.1. 4-Methyl-2-oxo-2H-chromen-7-yl 4-Ethoxybenzoate ()

Biological Activity

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, such as the methoxy and phenoxy groups, suggest a range of biological interactions that warrant detailed investigation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 418.396 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 583.4 ± 50.0 °C |

| LogP | 5.44 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : It has been shown to scavenge free radicals, protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It can influence cellular signaling pathways related to cell proliferation and apoptosis.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.

These findings indicate that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutic agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various in vitro methods, showing improved activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The results are displayed in Table 2.

| Method | IC (µM) | Comparison with BHT |

|---|---|---|

| DPPH Scavenging | 10.5 | Higher |

| ABTS Assay | 8.3 | Higher |

| Ferric Reducing Antioxidant Power (FRAP) | 12.1 | Higher |

These results underscore the compound's potential as an effective antioxidant agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human melanoma cells, where it demonstrated significant cytotoxicity and reduced cell viability, suggesting its potential as a therapeutic agent for aggressive cancers like melanoma .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this compound, and how can data contradictions be resolved?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign methoxy (δ ~3.8 ppm) and aromatic proton signals. Compare with similar chromenone derivatives (e.g., ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate in ) to resolve overlapping peaks.

-

Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight (e.g., CHO expected for the target compound). Discrepancies in fragmentation patterns may arise from ester group cleavage; cross-validate with synthetic intermediates .

-

X-ray Crystallography : For unambiguous confirmation, use SHELXL ( ) or WinGX/ORTEP ( ) to refine crystal structures. Address data contradictions (e.g., thermal motion artifacts) by iterative refinement and validation tools like R-factors .

- Data Table :

Q. What synthetic routes are reported for analogous chromenone derivatives, and how can reaction conditions be optimized?

- Methodology :

-

Core Synthesis : The chromen-4-one core is typically synthesized via Pechmann condensation (e.g., resorcinol + β-keto ester under acid catalysis). For methoxy substituents, protect phenolic groups with acetyl before condensation .

-

Esterification : Use Steglich esterification (DCC/DMAP) or acid chlorides to introduce the 4-methoxybenzoate group. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane).

-

Optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve yield (e.g., 72% → 85% in ).

- Data Table :

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| Core Formation | HSO, 80°C, 6 hr | Microwave-assisted synthesis (30 min, 90°C) |

| Esterification | 4-Methoxybenzoyl chloride, pyridine | Use DMAP catalyst (0.1 eq.) to reduce side products |

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

-

Docking Studies : Use AutoDock Vina to model interactions between the methoxy groups and enzyme active sites. Compare with trifluoromethyl analogs () to assess steric/electronic effects.

-

Kinetic Assays : Perform UV-Vis-based inhibition assays (IC) using human liver microsomes. The methoxy group’s electron-donating nature may reduce binding affinity vs. electron-withdrawing groups (e.g., -CF) .

- Data Table :

| Substituent | IC (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| -OCH | 12.5 ± 1.2 | -8.7 |

| -CF | 6.8 ± 0.9 | -10.2 |

Q. What strategies resolve crystallographic disorder in X-ray structures of methoxy-substituted chromenones?

- Methodology :

-

Refinement : In SHELXL ( ), apply "PART" instructions to model disordered methoxy groups. Use ISOR restraints to limit anisotropic displacement parameters.

-

Validation : Check ADPs with WinGX’s PARST ( ). For severe disorder (e.g., overlapping electron density), consider alternative space groups or twinning refinement .

- Example : A related compound (Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate) required PART 0.5 occupancy for two methoxy conformers, improving R from 0.12 to 0.08 .

Q. How can computational methods predict the compound’s solubility and bioavailability?

- Methodology :

- LogP Calculation : Use ChemAxon or Schrödinger’s QikProp. The two methoxy groups increase logP (~2.8) compared to hydroxy analogs (logP ~1.5), suggesting moderate membrane permeability .

- Solubility Prediction : Apply the General Solubility Equation (GSE). Experimental validation via shake-flask method (pH 7.4 buffer) showed 0.15 mg/mL solubility, aligning with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.